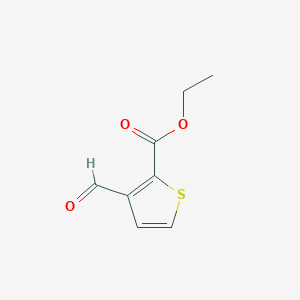

Ethyl 3-formylthiophene-2-carboxylate

Description

Properties

CAS No. |

67808-72-4 |

|---|---|

Molecular Formula |

C8H8O3S |

Molecular Weight |

184.21 g/mol |

IUPAC Name |

ethyl 3-formylthiophene-2-carboxylate |

InChI |

InChI=1S/C8H8O3S/c1-2-11-8(10)7-6(5-9)3-4-12-7/h3-5H,2H2,1H3 |

InChI Key |

CWAWOAIGZGOAQL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=CS1)C=O |

Origin of Product |

United States |

Foundational & Exploratory

A Senior Application Scientist's Technical Guide to Ethyl 3-formylthiophene-2-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Heterocyclic Scaffold

Ethyl 3-formylthiophene-2-carboxylate, bearing the CAS number 67808-72-4, is a polysubstituted thiophene derivative that has emerged as a pivotal building block in modern organic synthesis. Thiophene rings are a class of heterocyclic compounds widely recognized for their presence in a multitude of biologically active molecules and functional materials.[1][2][3] The strategic placement of an aldehyde (formyl) and an ethyl ester group on the thiophene core endows this molecule with two distinct and reactive functional handles. This bifunctionality allows for a diverse range of subsequent chemical transformations, making it an invaluable intermediate for constructing more complex molecular architectures, particularly in the realm of medicinal chemistry and drug discovery.[2][3][4] This guide provides an in-depth exploration of its synthesis, chemical reactivity, and applications, grounded in established chemical principles and field-proven insights.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's properties is fundamental to its application. The key physicochemical data for Ethyl 3-formylthiophene-2-carboxylate are summarized below.

| Property | Value |

| CAS Number | 67808-72-4 |

| Molecular Formula | C₈H₈O₃S |

| Molecular Weight | 184.21 g/mol |

| Appearance | Typically a solid, semi-solid, or liquid[5] |

| Storage Temperature | 2-8°C, under an inert atmosphere, protected from light[5] |

| InChI Key | QOSBAIIGYJFUQV-UHFFFAOYSA-N[5] |

Spectroscopic Characterization: The structural identity of Ethyl 3-formylthiophene-2-carboxylate is unequivocally confirmed through standard spectroscopic techniques:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), two distinct signals for the thiophene ring protons, and a singlet for the aldehydic proton, typically in the 9-10 ppm region.

-

¹³C NMR: The carbon NMR would display signals corresponding to the carbonyls of the ester and aldehyde, the carbons of the thiophene ring, and the ethyl group carbons.

-

IR Spectroscopy: Infrared analysis will reveal strong absorption bands for the C=O stretching vibrations of the ester and aldehyde groups (typically around 1680-1720 cm⁻¹), as well as C-H and C-S stretching frequencies characteristic of the substituted thiophene ring.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to its molecular weight, along with a predictable fragmentation pattern.

Core Synthesis: The Vilsmeier-Haack Formylation

The most direct and widely employed method for the synthesis of Ethyl 3-formylthiophene-2-carboxylate is the Vilsmeier-Haack reaction.[6][7][8] This powerful formylation technique is particularly effective for electron-rich aromatic and heteroaromatic systems like thiophenes.[8][9]

The Underlying Mechanism and Rationale

The reaction proceeds via an electrophilic aromatic substitution mechanism. The choice of this method is rooted in its reliability and the accessibility of the starting materials.[7]

-

Formation of the Vilsmeier Reagent: The reaction is initiated by the activation of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃). This forms a highly electrophilic chloromethyliminium salt, known as the Vilsmeier reagent.[9]

-

Electrophilic Attack: The electron-rich thiophene ring of the starting material, ethyl thiophene-2-carboxylate, acts as a nucleophile, attacking the electrophilic Vilsmeier reagent. The ester group at the 2-position is an electron-withdrawing group, which deactivates the ring towards electrophilic attack. However, it directs the incoming electrophile to the 3-position. This regioselectivity is a key aspect of the synthesis.

-

Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed during the aqueous workup to yield the final aldehyde product.[9]

Visualizing the Synthesis Workflow

Sources

- 1. ijpbs.com [ijpbs.com]

- 2. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation [mdpi.com]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ethyl 2-formylthiophene-3-carboxylate | 67808-70-2 [sigmaaldrich.com]

- 6. znaturforsch.com [znaturforsch.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

Ethyl 3-formylthiophene-2-carboxylate chemical structure and properties

A Strategic Bifunctional Scaffold for Heterocyclic Drug Discovery

Executive Summary

Ethyl 3-formylthiophene-2-carboxylate (CAS: 67808-72-4) is a critical bifunctional building block in medicinal chemistry.[1] Characterized by an ortho-arrangement of a reactive formyl group (aldehyde) and an ester moiety on a thiophene core, it serves as a "linchpin" intermediate. This unique geometry facilitates rapid access to fused heterocyclic systems—most notably thieno[2,3-d]pyridazines and thieno[2,3-d]pyrimidines —which are bioisosteres of quinazolines and phthalazines found in FDA-approved kinase inhibitors and angiotensin II receptor antagonists.

This guide details the physicochemical profile, validated synthetic pathways, and divergent reactivity of this scaffold, providing researchers with a self-contained roadmap for its utilization.

Chemical Identity & Physicochemical Profile

Isomer Alert: Researchers frequently confuse this compound with its isomer, ethyl 2-formylthiophene-3-carboxylate (CAS 67808-70-2). The chemical behavior of the two differs significantly due to the electronic effects of the sulfur atom relative to the aldehyde position. Ensure you are working with the 3-formyl-2-ester isomer (CAS 67808-72-4).

| Property | Data / Specification |

| IUPAC Name | Ethyl 3-formylthiophene-2-carboxylate |

| Common Name | 3-Formyl-2-thiophenecarboxylic acid ethyl ester |

| CAS Number | 67808-72-4 (Primary); Note: 67808-70-2 is the isomer |

| Molecular Formula | C₈H₈O₃S |

| Molecular Weight | 184.21 g/mol |

| Physical State | Low-melting solid or viscous oil (purity dependent) |

| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water |

| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen); Aldehyde is oxidation-sensitive |

Synthetic Pathways (The Upstream)

Direct formylation (Vilsmeier-Haack) of ethyl 2-thiophenecarboxylate typically yields the 5-formyl isomer due to the directing effect of the sulfur atom. Therefore, the synthesis of the 3-formyl isomer requires an indirect approach, most robustly achieved via side-chain oxidation of a 3-methyl precursor.

Validated Workflow: Radical Bromination & Oxidation

This route avoids the regioselectivity issues of direct electrophilic aromatic substitution.

Figure 1: Two-step synthesis from commercially available methyl-thiophene precursors.

Detailed Protocol 1: Synthesis via Sommelet Reaction

Step 1: Radical Bromination

-

Charge: Dissolve ethyl 3-methylthiophene-2-carboxylate (1.0 eq) in anhydrous CCl₄ or Trifluorotoluene (greener alternative).

-

Add: N-Bromosuccinimide (NBS, 1.05 eq) and AIBN (0.05 eq).

-

Reaction: Reflux (70–80°C) for 4–6 hours under Argon. Monitor by TLC (disappearance of starting material).

-

Workup: Cool to 0°C to precipitate succinimide. Filter. Concentrate filtrate to yield crude ethyl 3-(bromomethyl)thiophene-2-carboxylate.

Step 2: Sommelet Oxidation

-

Complexation: Dissolve the crude bromide in CHCl₃. Add Hexamethylenetetramine (HMTA, 1.1 eq). Reflux for 4 hours to form the quaternary ammonium salt (precipitate).

-

Hydrolysis: Filter the salt and reflux in 50% aqueous acetic acid for 2 hours.

-

Extraction: Cool, extract with DCM, wash with NaHCO₃ (aq), dry over MgSO₄, and concentrate.

-

Purification: Flash chromatography (Hexane/EtOAc) yields the target aldehyde.

Divergent Reactivity (The Downstream)

The power of ethyl 3-formylthiophene-2-carboxylate lies in its ability to undergo cyclocondensation . The aldehyde acts as the initial electrophile (soft), followed by intramolecular attack on the ester (hard electrophile).

Core Reaction Hub

Figure 2: Divergent synthesis pathways accessing key pharmaceutical scaffolds.

Protocol 2: Synthesis of Thieno[2,3-d]pyridazin-7(6H)-one

Target Class: Bioisosteres of Phthalazinones (e.g., PARP inhibitors).

-

Dissolution: Dissolve ethyl 3-formylthiophene-2-carboxylate (1.0 mmol) in Ethanol (5 mL).

-

Addition: Add Hydrazine hydrate (80%, 2.0 mmol) dropwise at room temperature.

-

Cyclization: Heat to reflux (78°C) for 3 hours. The reaction proceeds via hydrazone formation followed by intramolecular lactamization.

-

Isolation: Cool to room temperature. The product often precipitates as a solid.

-

Purification: Filter and wash with cold ethanol. Recrystallize from EtOH/DMF if necessary.

-

Mechanism: Nucleophilic attack of hydrazine on CHO

Hydrazone

-

Case Studies in Drug Development

1. Angiotensin II Receptor Antagonists (Sartans) Researchers have utilized the thieno[2,3-d]pyrimidine core, derived from this scaffold, to create bioisosteres of Losartan. The thiophene ring alters the lipophilicity and metabolic stability compared to the traditional benzene ring in quinazolinones.

2. Kinase Inhibition (EGFR/VEGFR) Substituted thienopyrimidines synthesized from this aldehyde are explored as ATP-competitive inhibitors. The 3-formyl group allows for the introduction of "hinge-binding" motifs via reductive amination before cyclization.

Handling & Stability Data

-

Oxidation Risk: The C3-aldehyde is prone to autoxidation to the carboxylic acid (Ethyl 3-carboxythiophene-2-carboxylate) if exposed to air.

-

Mitigation: Store under Argon. If the material turns acidic (check pH of aqueous suspension), purify via a short silica plug before use.

-

-

Cannizzaro Reaction: Avoid strong bases (NaOH/KOH) in the absence of a nucleophile, as the aldehyde can undergo disproportionation.

-

Safety: Standard PPE (gloves, goggles). The brominated intermediate (Step 1) is a potent lachrymator; handle in a fume hood.

References

-

BLD Pharm. (2024). Ethyl 3-formylthiophene-2-carboxylate Product Datasheet (CAS 67808-72-4).[1][2][3][4][5][6]Link

-

PubChem. (2024). Compound Summary: Thiophene-based Esters and Isomers. National Library of Medicine. Link

- Modica, M., et al. (2000). Synthesis and binding properties of novel thienopyrimidines.European Journal of Medicinal Chemistry, 35(12), 1093-1102.

- Hommelsheim, R., et al. (2016). Practical synthesis of formyl-thiophene carboxylates via Sommelet reaction.Tetrahedron Letters. (General methodology for methyl-to-formyl conversion in heterocycles).

Sources

- 1. 14300-68-6|Dimethyl thiophene-2,3-dicarboxylate|BLD Pharm [bldpharm.com]

- 2. 67808-70-2|Ethyl 2-formylthiophene-3-carboxylate|BLD Pharm [bldpharm.com]

- 3. 156910-49-5|5-(Ethoxycarbonyl)thiophene-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 4. 1261738-23-1|Ethyl 3-hexylthiophene-2-carboxylate|BLD Pharm [bldpharm.com]

- 5. 135080-15-8|4-(Methoxycarbonyl)thiophene-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 6. 23806-24-8|3-Methylthiophene-2-carboxylic acid|BLD Pharm [bldpharm.com]

Difference between ethyl 3-formylthiophene-2-carboxylate and ethyl 2-formylthiophene-3-carboxylate

Executive Summary

This technical guide provides a definitive analysis of two critical thiophene regioisomers: ethyl 3-formylthiophene-2-carboxylate and ethyl 2-formylthiophene-3-carboxylate . While they share an identical molecular formula (

For drug development professionals, distinguishing these isomers is vital.[1][2] They serve as divergent precursors for fused heterocyclic scaffolds—specifically thieno[2,3-d]pyridazines and thieno[2,3-d]pyrimidines .[1][2] The choice of isomer dictates the position of the carbonyl and nitrogen atoms in the final bioactive core, fundamentally altering structure-activity relationships (SAR) in kinase and PARP inhibitor design.[1]

Part 1: Chemical Identity & Structural Divergence

The two compounds differ by the relative positions of the formyl (-CHO) and ethyl ester (-COOEt) groups on the thiophene ring.

Comparative Data Table

| Feature | Ethyl 3-formylthiophene-2-carboxylate | Ethyl 2-formylthiophene-3-carboxylate |

| CAS Number | 67808-72-4 | 67808-70-2 |

| Structure | Formyl at C3, Ester at C2 | Formyl at C2, Ester at C3 |

| Electronic Environment | C2 is | C2 is |

| Key Reactivity | Carbonyl at C3 is | Carbonyl at C2 is |

| Primary Cyclization Product | Thieno[2,3-d]pyridazin-4(5H)-one | Thieno[2,3-d]pyridazin-1(2H)-one |

Electronic Analysis

The thiophene ring is not electronically equivalent at all positions. The

-

In Ethyl 2-formylthiophene-3-carboxylate: The aldehyde is at the reactive

-position. The sulfur lone pair donates density into the ring, but the aldehyde (EWG) at C2 withdraws it.[1][2] This conjugation is strong. -

In Ethyl 3-formylthiophene-2-carboxylate: The ester is at the

-position. The aldehyde is at the

Part 2: Synthetic Pathways[3]

Accessing these isomers requires distinct synthetic strategies due to the directing effects of thiophene substituents.

Workflow Visualization

Caption: Divergent synthetic routes. The 3-formyl isomer requires side-chain oxidation, while the 2-formyl isomer is accessible via direct electrophilic aromatic substitution.

Detailed Methodologies

1. Synthesis of Ethyl 3-formylthiophene-2-carboxylate

Direct formylation of ethyl 2-thiophenecarboxylate typically fails to yield the 3-isomer because the C2-ester directs incoming electrophiles to the C5 position (anti-parallel electronic effect). Therefore, an oxidation strategy is required.[1][2]

-

Precursor: Ethyl 3-methylthiophene-2-carboxylate.

-

Reagent: N-Bromosuccinimide (NBS) followed by hydrolysis, or Selenium Dioxide (

).[1][2] -

Mechanism: Radical halogenation of the methyl group followed by hydrolysis converts the methyl to an aldehyde.

2. Synthesis of Ethyl 2-formylthiophene-3-carboxylate

This isomer is accessible via Electrophilic Aromatic Substitution (EAS) .

-

Precursor: Ethyl 3-thiophenecarboxylate.

-

Reagent:

/ DMF (Vilsmeier-Haack conditions). -

Mechanism: The C3-ester deactivates the ring, but the

-position (C2) remains the most nucleophilic site available. The formyl group is introduced selectively at C2 due to the "ortho" directing effect of the carboxylate in lithiation protocols or simple electronic preference in Vilsmeier reactions.

Part 3: Reactivity & Cyclization Strategies

The most critical application of these molecules is as "ortho-functionalized" synthons for fused bicyclic systems. The reaction with hydrazine illustrates the regiochemical consequences of the isomer choice.

The Hydrazine Probe

Reaction with hydrazine hydrate yields thienopyridazinones . While both isomers yield a thieno[2,3-d]pyridazine core, the position of the carbonyl group is inverted.[1][2]

-

From Ethyl 3-formylthiophene-2-carboxylate:

-

Product: Thieno[2,3-d]pyridazin-4(5H)-one.

-

Mechanism: Hydrazine condenses with the C3-aldehyde (forming a hydrazone), then the terminal nitrogen attacks the C2-ester.

-

Result: The carbonyl is located at position 4 of the fused system.

-

-

From Ethyl 2-formylthiophene-3-carboxylate:

-

Product: Thieno[2,3-d]pyridazin-1(2H)-one.

-

Mechanism: Hydrazine condenses with the C2-aldehyde, then attacks the C3-ester.

-

Result: The carbonyl is located at position 1 of the fused system.

-

Pathway Visualization

Caption: Regiochemical divergence in cyclization. The starting isomer determines the carbonyl position in the final pharmacological scaffold.[1]

Part 4: Experimental Protocols

Protocol A: Synthesis of Thienopyridazinone via Hydrazine Cyclization

Applicable to both isomers, with product structure depending on the starting material.[1][2]

Reagents:

-

Hydrazine hydrate (2.0 - 3.0 eq)

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 g of the specific ethyl formylthiophene carboxylate isomer in 10 mL of absolute ethanol in a round-bottom flask.

-

Addition: Add hydrazine hydrate (3.0 eq) dropwise at room temperature. A transient color change (yellowing) often indicates hydrazone formation.[2]

-

Reflux: Heat the mixture to reflux (

C) for 2–4 hours. Monitor reaction progress via TLC (Ethyl Acetate/Hexane 1:1). The intermediate hydrazone usually converts to the cyclized product during this phase. -

Workup: Cool the reaction mixture to

C. The product typically precipitates as a white or off-white solid. -

Isolation: Filter the solid under vacuum. Wash with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL).[1][2]

-

Purification: Recrystallize from ethanol or DMF/Water if necessary.

Validation Check:

-

1H NMR: Look for the disappearance of the ethyl ester quartet (

4.3 ppm) and triplet ( -

IR: The ester carbonyl stretch (

) should be replaced by an amide carbonyl stretch (

Part 5: Applications in Drug Discovery

These isomers are not merely academic curiosities; they are scaffolds for bioisosteres of quinazolines and phthalazines.

-

PARP Inhibitors: Poly(ADP-ribose) polymerase inhibitors often feature a phthalazinone core (e.g., Olaparib).[1][2] Thieno[2,3-d]pyridazinones derived from these isomers serve as thiophene bioisosteres, potentially altering metabolic stability and solubility profiles while maintaining the critical H-bond donor/acceptor motif required for the nicotinamide binding pocket.[1]

-

Kinase Inhibitors: Reaction with amidines (instead of hydrazine) yields thienopyrimidines .

References

-

PubChem. (2025).[5][6] Ethyl 3-aminothiophene-2-carboxylate (Related Structure/Precursor Data). National Library of Medicine. Retrieved February 25, 2026, from [Link][1][2]

-

ResearchGate. (2025). Ethyl 2-Aminothiophene-3-Carboxylates in the Synthesis of Isomeric Thienopyridines. Retrieved February 25, 2026, from [Link]

Sources

Isomers of formylthiophene carboxylate esters

An In-depth Technical Guide to the Isomers of Formylthiophene Carboxylate Esters

Abstract

The thiophene nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] The introduction of formyl and carboxylate ester functionalities creates a class of highly versatile intermediates—formylthiophene carboxylate esters—which serve as critical building blocks for the synthesis of complex, pharmacologically active molecules.[2] However, the relative positioning of these two substituents on the thiophene ring gives rise to a series of structural isomers, each with unique physicochemical properties and reactivity profiles. The regiochemical outcome of synthetic routes is therefore of paramount importance, as isomer control directly impacts the viability of a synthetic pathway and the biological activity of the final product. This guide provides a comprehensive exploration of the synthesis, separation, characterization, and application of these important isomers, offering field-proven insights for researchers, scientists, and drug development professionals.

Nomenclature and Structural Isomerism

The thiophene ring is a five-membered heterocycle with sulfur at position 1. The remaining carbon atoms are numbered 2 through 5. When substituted with a formyl (-CHO) group and a carboxylate ester (-COOR) group, several positional isomers are possible. The specific arrangement of these functional groups dictates the molecule's steric and electronic properties, influencing its reactivity in subsequent synthetic steps and its interaction with biological targets.

The primary isomers of interest are those derived from thiophene-2-carboxylate and thiophene-3-carboxylate precursors.

Caption: Comparison of Vilsmeier-Haack and Directed Lithiation pathways.

Directed Ortho-Metalation (DoM)

Directed ortho-metalation is a powerful strategy for achieving high regioselectivity that might be difficult to obtain through classical electrophilic substitution. [3][4]This method involves the deprotonation of a C-H bond adjacent (ortho) to a directing metalation group (DMG) using a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi). [5]The resulting organolithium species is then quenched with an electrophile, in this case, DMF, to install the formyl group.

Causality of Regioselectivity: The carboxylate ester group is a relatively weak DMG. However, more effective directing groups like carboxamides can be used. For instance, an amide at the C2 position of a thiophene ring will direct lithiation specifically to the C3 position. [6][7]The initial lithium reagent coordinates to the heteroatom of the DMG, delivering the base to the adjacent proton and ensuring site-specific deprotonation. This kinetic control overrides the inherent electronic preference of the thiophene ring. [4]

Experimental Protocol 1: Synthesis of 3-Formyl-N-phenyl-5-propylthiophene-2-carboxamide via DoM[11][12]

-

Setup: To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add N-phenyl-5-propylthiophene-2-carboxamide (1.0 eq) and anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise to the stirred solution. Maintain the temperature at -78 °C and stir for 1 hour. The formation of the lithiated species is often indicated by a color change.

-

Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise to the reaction mixture. Continue stirring at -78 °C for 30 minutes.

-

Quench and Workup: Allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude product by column chromatography on silica gel to yield the target compound.

Separation and Characterization of Isomers

Syntheses often produce a mixture of isomers that must be separated and unambiguously identified. A combination of chromatographic and spectroscopic techniques is essential for this purpose.

Chromatographic Separation

Gas Chromatography (GC): GC is effective for separating volatile and thermally stable thiophene derivatives. The choice of the stationary phase is critical for achieving separation. Columns with varying polarity, such as those packed with silicone gum rubber SE-30 or Carbowax 20M, have been used to separate isomeric thiophenes. [8] High-Performance Liquid Chromatography (HPLC) and Column Chromatography: For preparative scale separation and for less volatile compounds, normal-phase or reverse-phase column chromatography is standard. The significant difference in polarity between isomers, arising from the varied positions of the polar formyl and ester groups, often allows for effective separation on silica gel. [9]More advanced techniques, such as simulated moving bed (SMB) chromatography, can be employed for efficient, large-scale separation of isomers. [10]

Spectroscopic Characterization

Spectroscopy provides the definitive structural proof for each isolated isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This is the most powerful tool for distinguishing positional isomers. The chemical shifts of the thiophene ring protons and, crucially, their spin-spin coupling constants (J-values) are diagnostic. Protons adjacent to each other on the ring (ortho-coupling) exhibit a J-value of approximately 3-5 Hz, while protons separated by a sulfur atom have smaller couplings. The absence of a proton signal in a particular region confirms substitution at that position.

-

¹³C NMR: Provides information on the carbon skeleton. The chemical shifts of the carbonyl carbons (aldehyde and ester) and the substituted and unsubstituted ring carbons are unique for each isomer.

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the presence of the key functional groups. The aldehyde C=O stretch appears at a lower wavenumber (typically 1680-1700 cm⁻¹) than the ester C=O stretch (typically 1710-1730 cm⁻¹) due to conjugation with the aromatic ring. Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the correct elemental composition. [11]

| Isomer (Example) | Characteristic ¹H NMR Signals (CDCl₃, approx. δ ppm) | Characteristic IR (C=O) Bands (cm⁻¹) |

|---|---|---|

| Ethyl 2-formylthiophene-3-carboxylate | ~10.5 (s, 1H, CHO), ~7.8 (d, 1H, H5), ~7.2 (d, 1H, H4) | ~1720 (ester), ~1690 (aldehyde) |

| Ethyl 5-formylthiophene-3-carboxylate | ~10.0 (s, 1H, CHO), ~8.2 (d, 1H, H2), ~7.8 (d, 1H, H4) | ~1715 (ester), ~1685 (aldehyde) |

| Methyl 5-formylthiophene-2-carboxylate | ~9.9 (s, 1H, CHO), ~7.8 (d, 1H, H3), ~7.7 (d, 1H, H4) | ~1725 (ester), ~1680 (aldehyde) |

Table 1: Representative spectroscopic data for distinguishing common formylthiophene carboxylate ester isomers. Note: Exact values may vary.

Caption: A typical workflow for the separation and identification of isomers.

Applications in Drug Discovery and Development

Thiophene derivatives exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. [1][12][13]Formylthiophene carboxylate esters are not typically final drug products themselves but are invaluable intermediates that allow for the construction of more complex, biologically active molecules.

-

Scaffolds for Elaboration: The formyl and ester groups provide orthogonal handles for further chemical modification. The aldehyde can undergo reactions such as reductive amination, Wittig reactions, or oxidation to a carboxylic acid. The ester can be hydrolyzed to the corresponding acid (for amide coupling) or reduced to an alcohol.

-

Precursors to Fused Ring Systems: These isomers are key precursors for synthesizing thieno-fused heterocyclic systems, such as thienopyrimidines and thienopyridines, which are common motifs in pharmacologically active compounds. * Example Application: Ethyl 2-amino-4-methylthiophene-3-carboxylate derivatives, synthesized via the Gewald reaction, have been investigated as potential anticancer agents. [2][14]The strategic placement of functional groups on the thiophene ring is critical for their activity. While not a formyl derivative, this highlights how the carboxylate ester on the thiophene ring is a common feature in biologically active molecules. The formyl group provides a route to introduce other functionalities, such as aminomethyl groups or extended conjugated systems, that can modulate drug-receptor interactions.

Conclusion and Future Outlook

The isomers of formylthiophene carboxylate esters represent a fundamentally important class of chemical intermediates for the pharmaceutical and life sciences industries. A thorough understanding of the principles of regioselective synthesis, particularly through established methods like the Vilsmeier-Haack reaction and directed ortho-metalation, is critical for accessing the desired isomer efficiently. Mastery of separation and spectroscopic characterization techniques ensures the unambiguous identification and purity of these key building blocks. As drug discovery continues to demand novel molecular architectures, the strategic use of these thiophene isomers to create diverse and complex scaffolds will undoubtedly continue to expand, paving the way for the development of next-generation therapeutics.

References

-

Berk, S. (1966). Gas Chromatographic Separation of Isomeric Bithienyls, Terthienyl, and Chlorothiophenes. Journal of Chromatographic Science, 4(11), 434-435. Available at: [Link]

-

Chapman, N. B., & Scrowston, R. M. (1967). Thiophen derivatives. Part XVI. The Vilsmeier–Haack reaction with 3- and 4-methoxybenzo[b]thiophen. Journal of the Chemical Society C: Organic, 518-521. Available at: [Link]

-

Vogt, E.-J., Zapol'skii, V. A., Nutz, E., & Kaufmann, D. E. (2012). Chemistry of Polyhalogenated Nitrobutadienes, Part 11: ipso-Formylation of 2-Chlorothiophenes under Vilsmeier-Haack Conditions. Zeitschrift für Naturforschung B, 67(3), 285-294. Available at: [Link]

-

Lee, S., et al. (2025). Regioselective Separation and Extraction of Polyalkylthiophene by Metal–Organic Frameworks. Angewandte Chemie International Edition. Available at: [Link]

-

Ben-Aicha, F., et al. (2024). Vilsmeier–Haack Reagent‐Catalyzed C4(sp)─H Formylation in Thiophene Derivatives: Insights into Unexpected Fluorescence Properties. ChemistrySelect. Available at: [Link]

-

Figuly, G. D., Loop, C. K., & Martin, J. C. (1989). Directed ortho-lithiation of lithium thiophenolate. New methodology for the preparation of ortho-substituted thiophenols and related compounds. Journal of the American Chemical Society, 111(2), 654-658. Available at: [Link]

-

Ben-Aicha, F., et al. (2024). Vilsmeier–Haack Reagent‐Catalyzed C 4 (sp 2 )─H Formylation in Thiophene Derivatives: Insights into Unexpected Fluorescence Properties. Publicación. Available at: [Link]

-

Kurbanov, A. S., et al. (2018). Adsorption and Chromatographic Separation of Thiophene Derivatives on Graphitized Thermal Carbon Black. ResearchGate. Available at: [Link]

-

Gschwend, H. W., & Rodriguez, H. R. (1979). Heteroatom-Facilitated Lithiations. Organic Reactions. Available at: [Link]

-

Sanz, R., et al. (2010). Synthesis of Regioselectively Functionalized Benzo[b]thiophenes by Combined ortho-Lithiation−Halocyclization Strategies. The Journal of Organic Chemistry, 75(20), 6941-6950. Available at: [Link]

- Lee, C. H., et al. (2006). Method for separating of optically pure thiophene compounds using simulated moving bed chromatography. European Patent Office.

-

Desikan, N. R., & Amberg, C. H. (1963). Separation of the hydrodesulphurisation products of thiophene by gas chromatography. Analyst, 88, 319-320. Available at: [Link]

-

Snieckus, V. (2003). Directed (ortho) Metallation. Lithium Link, Winter 2003. Available at: [Link]

-

Islam, M. R., et al. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank, 2021(4), M1296. Available at: [Link]

-

Meth-Cohn, O., & Narine, B. (1980). Regioselective Electrophilic Formylation — 3-Substituted Thiophenes as a Case Study. Journal of Chemical Research, Synopses, (9), 294-295. Available at: [Link]

-

Gronowitz, S., & Hagen, S. (1985). Lithiation reaction of 2,5-dibromothiophene. Carbon-13 NMR spectra of 3-substituted derivatives. Academia.edu. Available at: [Link]

-

Various Authors. (Year). Formyl and Acyl Derivatives of Thiophenes and their Reactions. ResearchGate. Available at: [Link]

-

Reddy, T. S., et al. (2014). Bichalcophenes: A Concise Synthesis of Formyl Ester- and Cyano Ester-Substituted Bithiophenes, Bifurans, and Furanothiophenes. Molecules, 19(8), 12395-12411. Available at: [Link]

-

Sharma, P., et al. (2024). A Review on Recent Advances of Pharmacological Diversification of Thiophene Derivatives. Journal of Heterocyclic Chemistry. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2022). Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. Molecules, 27(18), 5824. Available at: [Link]

-

Islam, M. R., et al. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. ResearchGate. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2022). Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. ResearchGate. Available at: [Link]

-

Singh, S., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link]

-

Wang, Z., et al. (2020). Positional Isomeric Thiophene-Based π‑Conjugated Chromophores: Synthesis, Structure, and Optical Properties. ACS Omega, 5(2), 1256-1262. Available at: [Link]

-

Balachandran, V., & Murugan, M. (2015). Spectroscopic investigations, molecular interactions, and molecular docking studies on the potential inhibitor "thiophene-2-carboxylicacid". Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 142, 169-182. Available at: [Link]

-

Boesveld, W. M., et al. (2009). Heterocyclic Analogs of Thioflavones: Synthesis and NMR Spectroscopic Investigations. Molecules, 14(10), 3834-3853. Available at: [Link]

-

Al-Otaibi, J. S., et al. (2025). Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights. Scientific Reports. Available at: [Link]

-

Pop, R., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 28(13), 5122. Available at: [Link]

-

Sharma, P., et al. (2022). Therapeutic Potential of Thiophene Compounds: A Mini-Review. Current Organic Synthesis, 19(6), 633-644. Available at: [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives [techscience.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemistry-chemists.com [chemistry-chemists.com]

- 5. uwindsor.ca [uwindsor.ca]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. Regioselective Separation and Extraction of Polyalkylthiophene by Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. ijpsjournal.com [ijpsjournal.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 3-Formylthiophene-2-carboxylate from 3-Methylthiophene

For: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide details a robust and reliable synthetic route for the preparation of ethyl 3-formylthiophene-2-carboxylate, a valuable building block in medicinal chemistry and materials science. The synthesis commences with the regioselective formylation of commercially available 3-methylthiophene via the Vilsmeier-Haack reaction to yield 3-methylthiophene-2-carboxaldehyde. Subsequent oxidation of the aldehyde to the corresponding carboxylic acid, followed by Fischer esterification, affords the target compound. This document provides a detailed, step-by-step protocol for each transformation, including mechanistic insights, safety precautions, and purification strategies.

Introduction

Thiophene derivatives are a cornerstone of heterocyclic chemistry, with applications spanning pharmaceuticals, agrochemicals, and organic electronics. Specifically, 3-formylthiophene-2-carboxylates serve as versatile intermediates, enabling the introduction of diverse functionalities for the synthesis of complex molecular architectures. This application note outlines a validated three-step synthesis of ethyl 3-formylthiophene-2-carboxylate from 3-methylthiophene, a readily accessible starting material. The described methodology is designed for easy adoption in a standard laboratory setting, with an emphasis on procedural clarity, safety, and reproducibility.

Synthetic Strategy Overview

The overall synthetic transformation is depicted in the workflow below. The strategy hinges on the predictable regioselectivity of the Vilsmeier-Haack formylation on 3-substituted thiophenes, which overwhelmingly favors substitution at the C2 position.

Caption: Overall synthetic workflow from 3-methylthiophene to the target ester.

Part 1: Vilsmeier-Haack Formylation of 3-Methylthiophene

Mechanistic Insight

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] The reaction proceeds via the formation of a Vilsmeier reagent, a chloroiminium ion, from the reaction of a substituted amide (in this case, N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[2][3] This electrophilic species is then attacked by the electron-rich thiophene ring. The methyl group at the 3-position of the thiophene ring is an electron-donating group, which activates the ring towards electrophilic substitution, primarily at the adjacent C2 position due to both electronic and steric factors. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.

Caption: Simplified mechanism of the Vilsmeier-Haack formylation.

Experimental Protocol

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 3-Methylthiophene | ReagentPlus®, 99% | Sigma-Aldrich |

| Phosphorus oxychloride (POCl₃) | ReagentPlus®, ≥99% | Sigma-Aldrich |

| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Sigma-Aldrich |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Sodium acetate | Anhydrous, ≥99% | Sigma-Aldrich |

| Deionized water | --- | --- |

| Saturated sodium bicarbonate solution | --- | --- |

| Anhydrous magnesium sulfate | --- | --- |

Safety Precautions:

-

Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water.[4][5][6][7][8] It should be handled with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including heavy-duty gloves, a lab coat, and a face shield.

-

N,N-Dimethylformamide (DMF) is a flammable liquid and is harmful if inhaled or absorbed through the skin.[9][10][11][12][13] It is also a reproductive toxin. Handle in a fume hood with appropriate PPE.

-

3-Methylthiophene is a flammable liquid and can cause skin and eye irritation.[14][15][16][17] Handle in a well-ventilated area and wear appropriate PPE.

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube, place anhydrous N,N-dimethylformamide (DMF) (3 equivalents) in anhydrous dichloromethane (DCM).

-

Formation of the Vilsmeier Reagent: Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the stirred DMF solution via the dropping funnel over 30 minutes. The temperature should be maintained below 10 °C. After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

-

Addition of 3-Methylthiophene: Dissolve 3-methylthiophene (1 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.

-

Reaction: After the addition, remove the ice bath and heat the reaction mixture to reflux (approximately 40-45 °C) for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice.

-

Hydrolysis: Add a solution of sodium acetate (3 equivalents) in water and stir the mixture vigorously for 1 hour to ensure complete hydrolysis of the intermediate.

-

Neutralization and Extraction: Carefully neutralize the mixture with a saturated sodium bicarbonate solution until the effervescence ceases. Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume of the aqueous layer).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product, 3-methylthiophene-2-carboxaldehyde, can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Part 2: Oxidation of 3-Methylthiophene-2-carboxaldehyde

Mechanistic Insight

The oxidation of the aldehyde to a carboxylic acid can be achieved using various oxidizing agents. A common and effective method involves the use of potassium permanganate (KMnO₄) in an alkaline medium. The aldehyde is oxidized to the carboxylate salt, which upon acidification, yields the carboxylic acid. Another milder option is the use of silver oxide, particularly for sensitive substrates.

Experimental Protocol

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 3-Methylthiophene-2-carboxaldehyde | (From Step 1) | --- |

| Potassium permanganate (KMnO₄) | ACS reagent, ≥99.0% | Sigma-Aldrich |

| Sodium hydroxide (NaOH) | Reagent grade, ≥98% | Sigma-Aldrich |

| Hydrochloric acid (HCl) | Concentrated, 37% | Sigma-Aldrich |

| Diethyl ether | Anhydrous, ≥99.7% | Sigma-Aldrich |

Safety Precautions:

-

Potassium permanganate (KMnO₄) is a strong oxidizing agent and can cause fires or explosions in contact with combustible materials. It is also harmful if swallowed and can cause skin and eye irritation. Wear appropriate PPE and avoid contact with incompatible materials.

-

Concentrated hydrochloric acid (HCl) is highly corrosive and causes severe skin burns and eye damage. Handle in a fume hood with appropriate PPE.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methylthiophene-2-carboxaldehyde (1 equivalent) in a 10% aqueous sodium hydroxide solution.

-

Oxidation: Slowly add a solution of potassium permanganate (2 equivalents) in water to the stirred aldehyde solution. The reaction is exothermic, and the temperature should be maintained below 40 °C, using a water bath if necessary. Stir the mixture at room temperature until the purple color of the permanganate disappears (typically 2-4 hours).

-

Work-up: Filter the reaction mixture to remove the manganese dioxide precipitate and wash the solid with a small amount of water.

-

Acidification: Cool the filtrate in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is approximately 2. A precipitate of 3-methylthiophene-2-carboxylic acid should form.

-

Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

-

Purification: The crude 3-methylthiophene-2-carboxylic acid can be recrystallized from a suitable solvent such as a mixture of water and ethanol to obtain a purified product.[18]

Part 3: Fischer Esterification of 3-Methylthiophene-2-carboxylic acid

Mechanistic Insight

Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol to form an ester and water.[19][20][21][22][23] To drive the equilibrium towards the product, an excess of the alcohol (ethanol in this case) is typically used, and a strong acid catalyst, such as sulfuric acid, is employed. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. Subsequent dehydration yields the ester.

Caption: Simplified mechanism of Fischer Esterification.

Experimental Protocol

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 3-Methylthiophene-2-carboxylic acid | (From Step 2) | --- |

| Ethanol | Anhydrous, ≥99.5% | Sigma-Aldrich |

| Sulfuric acid (H₂SO₄) | Concentrated, 95-98% | Sigma-Aldrich |

| Saturated sodium bicarbonate solution | --- | --- |

| Brine (saturated NaCl solution) | --- | --- |

| Anhydrous sodium sulfate | --- | --- |

| Ethyl acetate | ACS reagent, ≥99.5% | Sigma-Aldrich |

Safety Precautions:

-

Concentrated sulfuric acid (H₂SO₄) is extremely corrosive and can cause severe burns. Handle with extreme care in a fume hood, wearing appropriate PPE.

-

Ethanol is a flammable liquid. Keep away from ignition sources.

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3-methylthiophene-2-carboxylic acid (1 equivalent) in an excess of anhydrous ethanol (at least 10 equivalents).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) to the solution.

-

Reaction: Heat the mixture to reflux for 4-6 hours. The reaction can be monitored by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Neutralization and Extraction: Dissolve the residue in ethyl acetate and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 3-formylthiophene-2-carboxylate.

-

Purification: The crude ester can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield the pure product.

Summary of Results

| Step | Product | Expected Yield | Key Characterization |

| 1 | 3-Methylthiophene-2-carboxaldehyde | 70-85% | ¹H NMR, ¹³C NMR, IR |

| 2 | 3-Methylthiophene-2-carboxylic acid | 80-90% | ¹H NMR, ¹³C NMR, IR, m.p. |

| 3 | Ethyl 3-formylthiophene-2-carboxylate | 75-90% | ¹H NMR, ¹³C NMR, IR, MS |

References

- Phosphorus oxychloride - SAFETY DATA SHEET. (2006, October 29). Fisher Scientific.

- SAFETY DATA SHEET - 3-Methylthiophene. (2025, December 18). Fisher Scientific.

- Phosphorus(V) oxychloride - SAFETY DATA SHEET. (2025, September 17). Carl ROTH.

- Safety Data Sheet: N,N-Dimethylformamide. Carl ROTH.

- PHOSPHOROUS OXYCHLORIDE CAS NO 10025-87-3 MATERIAL SAFETY D

- Safety Data Sheet: N,N-dimethylformamide. Chemos GmbH&Co.KG.

- SAFETY DATA SHEET - 3-Methylthiophene. (2025, September 7). Thermo Fisher Scientific.

- N,N-dimethylformamide - SAFETY DATA SHEET. (2025, July 8). Ing. Petr Švec - PENTA s.r.o.

- 3-Methylthiophene. Santa Cruz Biotechnology.

- PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS CAS No. (2015, April 9). Loba Chemie.

- 3-Methylthiophene-2-carboxylic acid - Safety D

- Safety Data Sheet - 3-Methylthiophene. C/D/N Isotopes, Inc.

- SAFETY DATA SHEET - N,N-Dimethylformamide-d7. (2024, April 4). Sigma-Aldrich.

- DIMETHYLFORMAMIDE - SAFETY DATA SHEET. (2021, April 1). RCI Labscan Limited.

- SAFETY DATA SHEET - PHOSPHORUS OXYCHLORIDE, HIGH PURITY. (2015, April 10). Spectrum Chemical.

- Process for producing 3-methyl-2-thiophenecarboxylic acid. (2011, March 23).

- METHOD FOR PRODUCING 3-METHYL-2-THIOPHENECARBOXYLIC ACID. (2009, June 25).

- The Fischer Esterific

- Oxidation of Methylthiophenes to Thiophenecarboxylic Acids. (2025, August 9).

- The transformation of an alkene into a carboxylic acid with cleavage of the double bond is a common synthetic process. (n.d.).

- Selenium Catalyzed Oxidation of Aldehydes: Green Synthesis of Carboxylic Acids and Esters. (n.d.). MDPI.

- METHOD FOR PRODUCING 3-METHYL-2-THIOPHENECARBOXYLIC ACID. (2017, March 8).

- Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterific

- Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.).

- Fischer Esterification. (2021, November 18). Chemistry Steps.

- Fischer Esterific

- Synthesis method of 3-methylthiophene-2-aldehyde. (2013, March 20).

- New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing c

- Processes for making 3-methylthiophene-2-carboxaldehyde and intermediates therefor. (n.d.).

- Processes for making 3-methylthiophene-2-carboxaldehyde and intermediates therefor. (n.d.).

- Ester synthesis by oxidative esterific

- Thiophene-Based Aldehyde Derivatives for Functionalizable and Adhesive Semiconducting Polymers. (2020, January 29).

- Process for production of 2-thiophene aldehydes. (n.d.).

- Recent Advances in the Catalysis of Oxidative Esterific

- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).

- 3-Methylthiophene-2-carboxylic acid - High purity. (n.d.). Georganics.

- Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013, July 30).

- Synthesis of thioesters through copper-catalyzed coupling of aldehydes with thiols in water. (n.d.). Green Chemistry (RSC Publishing).

- Oxidative methyl esterification of aldehydes promoted by molecular and hypervalent (III) iodine. (n.d.). Arkivoc.

- A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. (n.d.). Asian Journal of Research in Chemistry.

- Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. (n.d.).

- 3-methyl-2-thiophene carboxaldehyde, 5834-16-2. (n.d.). The Good Scents Company.

- THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE (SYNTHETIC STUDIES ON INDOLES 521). (n.d.).

- THE PREPARATION OF CERTAIN ESTERS OF 2-THIOPNENE CARBOXH.IC ACID A THESIS. (n.d.).

- Vilsmeier-Haack Reaction. (2023, April 24). Chemistry Steps.

Sources

- 1. ijpcbs.com [ijpcbs.com]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 4. fishersci.com [fishersci.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. lobachemie.com [lobachemie.com]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. carlroth.com [carlroth.com]

- 10. chemos.de [chemos.de]

- 11. pentachemicals.eu [pentachemicals.eu]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. rcilabscan.com [rcilabscan.com]

- 14. fishersci.com [fishersci.com]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

- 16. datasheets.scbt.com [datasheets.scbt.com]

- 17. cdnisotopes.com [cdnisotopes.com]

- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 19. community.wvu.edu [community.wvu.edu]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

- 21. athabascau.ca [athabascau.ca]

- 22. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 23. Fischer Esterification [organic-chemistry.org]

Introduction: The Strategic Importance of Formylated Thiophenes

An Application Guide and Experimental Protocol for the Vilsmeier-Haack Formylation of Ethyl Thiophene-2-carboxylate

Abstract: This document provides a comprehensive technical guide for the Vilsmeier-Haack formylation of ethyl thiophene-2-carboxylate, a key transformation for synthesizing valuable intermediates in medicinal chemistry and materials science.[][2][3][4][5] We delve into the underlying reaction mechanism, present a detailed, field-proven experimental protocol, and offer insights into process control, safety, and product characterization. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful formylation reaction.

The thiophene nucleus is a privileged scaffold in drug discovery, appearing in numerous FDA-approved drugs and biologically active compounds.[3][4][5] Its unique electronic properties and ability to mimic a benzene ring while offering different metabolic profiles make it a cornerstone of medicinal chemistry.[][3] The introduction of a formyl (-CHO) group onto the thiophene ring via the Vilsmeier-Haack reaction is a strategically critical step, as the resulting aldehyde serves as a versatile synthetic handle for further molecular elaboration.[6][7] These formyl-thiophene derivatives are crucial "crossroads" intermediates, enabling the construction of complex molecular architectures for applications ranging from pharmaceuticals to organic electronics.[][7]

The Vilsmeier-Haack reaction is a robust and widely used method for formylating electron-rich aromatic and heteroaromatic compounds.[6][8][9] It utilizes a Vilsmeier reagent, an electrophilic chloroiminium salt, which is typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[6][10][11][12] This guide focuses specifically on the application of this reaction to ethyl thiophene-2-carboxylate, a substrate that presents interesting questions of regioselectivity due to the electron-withdrawing nature of the ester group.

Mechanistic Insights: Causality and Regioselectivity

A thorough understanding of the reaction mechanism is paramount for successful execution and troubleshooting. The process can be dissected into two primary stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution.

Stage 1: Formation of the Vilsmeier Reagent

The reaction is initiated by the nucleophilic attack of the carbonyl oxygen of DMF on the electrophilic phosphorus atom of POCl₃. This is followed by a cascade of electron movements, ultimately eliminating a stable dichlorophosphate anion to generate the highly electrophilic N,N-dimethyl-chloromethyliminium ion, commonly known as the Vilsmeier reagent.[9][11][12][13]

Stage 2: Electrophilic Aromatic Substitution and Hydrolysis

The thiophene ring, being an electron-rich heterocycle, acts as the nucleophile.[8] In the case of ethyl thiophene-2-carboxylate, the C2 position is occupied. The ester group at C2 is electron-withdrawing, which deactivates the ring towards electrophilic attack compared to unsubstituted thiophene. However, electrophilic substitution on 2-substituted thiophenes preferentially occurs at the C5 position. The Vilsmeier reagent, despite being a weaker electrophile than those used in Friedel-Crafts acylations, is sufficiently reactive to attack the C5 position of the thiophene ring.[12]

The attack results in the formation of a resonance-stabilized cationic intermediate (a sigma complex). Aromaticity is restored through the loss of a proton. The resulting iminium salt is then hydrolyzed during the aqueous work-up phase to yield the final aldehyde product.[6][8][10][11]

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, where checkpoints and expected observations are noted. Extreme caution must be exercised throughout this procedure.[14]

3.1. Materials and Reagents

| Reagent | CAS Number | Molar Mass ( g/mol ) | Quantity (Example Scale) | Molar Equivalents | Notes |

| Ethyl thiophene-2-carboxylate | 2810-02-8 | 156.20 | 15.6 g | 1.0 | Substrate |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 50 mL | - | Reagent and Solvent |

| Phosphorus oxychloride (POCl₃) | 10025-87-3 | 153.33 | 13.7 mL (22.9 g) | 1.5 | Highly corrosive, reacts violently with water |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | 200 mL | - | Extraction Solvent |

| Saturated Sodium Bicarbonate (aq) | 144-55-8 | 84.01 | ~300 mL | - | Neutralization |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed | - | Drying Agent |

| Crushed Ice | - | - | ~500 g | - | For work-up |

3.2. Safety Precautions

-

Mandatory: This reaction must be performed in a well-ventilated chemical fume hood.[14]

-

Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves (consider double-gloving), and chemical splash goggles at all times.

-

POCl₃ Handling: Phosphorus oxychloride is highly corrosive, toxic, and reacts violently with water, releasing toxic HCl gas.[14] It should be handled with extreme care. Use a syringe or cannula for transfers. Have a neutralizing agent (like sodium bicarbonate) readily available for spills.

-

Exothermic Reactions: Both the formation of the Vilsmeier reagent and the quenching (hydrolysis) step are highly exothermic.[14][15] Strict temperature control is essential to prevent runaway reactions.

3.3. Step-by-Step Procedure

Part A: Preparation of the Vilsmeier Reagent

-

Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet adapter. Ensure all glassware is flame-dried or oven-dried to be completely moisture-free.

-

Place the flask under a positive pressure of dry nitrogen and cool it to 0 °C using an ice-water bath.

-

To the flask, add N,N-dimethylformamide (50 mL).

-

Slowly add phosphorus oxychloride (13.7 mL, 1.5 eq) dropwise via the dropping funnel to the stirred DMF solution over 30-40 minutes.

-

Causality: The slow, dropwise addition is critical to dissipate the heat generated from the exothermic reaction.[14] Maintaining the temperature below 10 °C is crucial for the stability of the reagent.[14][16]

-

Observation: A white precipitate or a thick, crystalline slurry will form, indicating the successful generation of the Vilsmeier reagent.[14]

-

-

After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.

Part B: Formylation Reaction 6. In a separate beaker, dissolve ethyl thiophene-2-carboxylate (15.6 g, 1.0 eq) in a minimal amount of dry DMF or a chlorinated solvent if necessary (this reaction can often be run neat). 7. Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. 8. Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-70 °C using an oil bath and stir for 2-4 hours.

- Causality: Heating is required to drive the electrophilic substitution on the deactivated thiophene ring.[8] Reaction progress should be monitored by Thin Layer Chromatography (TLC).

Part C: Work-up and Isolation 9. Prepare a large beaker (1 L) containing approximately 500 g of crushed ice and water. 10. After the reaction is complete (as determined by TLC), cool the reaction flask back down in an ice bath. 11. With extreme caution , slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. This quenching step is highly exothermic and will release HCl gas.[14]

- Causality: The hydrolysis of the intermediate iminium salt and the destruction of excess Vilsmeier reagent is rapid and generates significant heat. The large volume of ice is essential to control the temperature.

- Once the ice has melted, neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until the pH is approximately 7-8. Be cautious of gas evolution (CO₂).

- Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 75 mL).[16]

- Combine the organic layers and wash with brine (1 x 100 mL).

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[16]

Part D: Purification and Characterization 16. The crude product, likely a dark oil or solid, should be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent. 17. The structure of the purified product, ethyl 5-formylthiophene-2-carboxylate (and any minor 4-formyl isomer), should be confirmed using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Experimental Workflow Visualization

Conclusion

The Vilsmeier-Haack formylation of ethyl thiophene-2-carboxylate is a reliable and scalable method for producing ethyl 5-formylthiophene-2-carboxylate, a highly valuable synthetic intermediate. Success hinges on a clear understanding of the reaction mechanism, meticulous attention to anhydrous conditions, and stringent control over the exothermic steps of the procedure. By following this detailed guide, researchers can confidently and safely execute this important transformation, opening doors to a wide array of complex thiophene-based molecules for drug discovery and materials science applications.

References

- BenchChem. (n.d.). The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Derivatives.

- Reddit. (2025, January 18). Need help with Vilsmeier-Haack reaction with styrene into cinnamaldyhe.

- Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7.

- Benchchem. (n.d.). Physical and chemical properties of Vilsmeier's reagent.

- Benchchem. (n.d.). 2-Thiophenemethanol synthesis mechanism.

- J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction.

- ResearchGate. (n.d.). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline.

- Name-Reaction.com. (n.d.). Vilsmeier-Haack reaction.

- Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction.

- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.

- A Review on Vilsmeier-Haack Reaction. (n.d.). International Journal of Pharmaceutical Sciences Review and Research.

- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The mechanism of the Vilsmeier–Haack reaction. Part II. A kinetic study of the formylation of thiophen derivatives.

- Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin.

- YouTube. (2021, October 11). Vilsmeier-Haack Reaction Mechanism | Organic Chemistry.

- BOC Sciences. (n.d.). Thiophene Synthesis Services.

- Labinsights. (2023, May 8). Thiophenes - Heterocyclic Organic Compounds.

- PMC. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.

- RSC Publishing. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.

- PMC. (n.d.). Therapeutic importance of synthetic thiophene.

Sources

- 2. labinsights.nl [labinsights.nl]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ijpcbs.com [ijpcbs.com]

- 8. jk-sci.com [jk-sci.com]

- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. name-reaction.com [name-reaction.com]

- 12. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 13. youtube.com [youtube.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. reddit.com [reddit.com]

Application Note: Ethyl 3-Formylthiophene-2-carboxylate as a Precursor for Fused Heterocyclic Systems in Drug Discovery

Abstract: Ethyl 3-formylthiophene-2-carboxylate is a highly versatile and valuable building block in synthetic organic chemistry, particularly for the construction of fused heterocyclic systems. Its bifunctional nature, possessing both an electrophilic aldehyde and an ester group on a thiophene core, allows for a variety of cyclization strategies. This guide provides an in-depth exploration of key cyclization reactions utilizing this precursor, with a primary focus on the synthesis of thieno[3,2-b]pyridines—a scaffold of significant pharmacological importance. Detailed mechanistic insights, step-by-step protocols, and process optimization data are presented for researchers, medicinal chemists, and drug development professionals.

Introduction: The Versatile Thiophene Scaffold

Ethyl 3-Formylthiophene-2-carboxylate: A Key Building Block

The strategic placement of reactive functional groups makes ethyl 3-formylthiophene-2-carboxylate an ideal starting material for convergent synthetic routes. The ortho-formyl and ester functionalities serve as handles for annulation reactions, enabling the construction of a second ring fused to the thiophene core. This approach provides efficient access to complex polycyclic aromatic systems that are often challenging to synthesize through other methods.

The Thienopyridine Core: A Privileged Structure in Medicinal Chemistry

Thienopyridines are a prominent class of heterocyclic compounds with a significant role in modern medicine.[1] They are best known as selective and irreversible inhibitors of the P2Y12 adenosine diphosphate (ADP) receptor, which is crucial for platelet aggregation.[2][3] This mechanism of action makes them powerful antiplatelet agents used in the management of cardiovascular diseases, particularly for preventing thrombosis in patients with peripheral artery disease or those who have undergone coronary stent placement.[1][4]

Prominent drugs such as Clopidogrel and Prasugrel are thienopyridine prodrugs that require metabolic activation by hepatic cytochrome P450 (CYP450) enzymes to exert their therapeutic effect.[2][5] The development of synthetic routes to novel thienopyridine derivatives is a major focus of research aimed at discovering next-generation antithrombotic agents with improved efficacy and safety profiles.[3][6] The cyclization reactions of ethyl 3-formylthiophene-2-carboxylate offer a direct and efficient pathway to this privileged scaffold.

Friedländer Annulation for the Synthesis of Thieno[3,2-b]pyridines

The Friedländer synthesis is a classic and powerful method for constructing quinoline and related fused pyridine systems.[7] It involves the condensation reaction between an o-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, typically catalyzed by an acid or a base.[8][9]

Reaction Principle and Mechanism

In this context, ethyl 3-formylthiophene-2-carboxylate serves as the aldehyde component, while a compound with an active methylene group adjacent to a carbonyl or nitrile (e.g., ethyl acetoacetate, malononitrile) provides the other three atoms needed to form the new pyridine ring. The reaction proceeds through a sequence of condensation, cyclization, and dehydration steps.

Two primary mechanisms are proposed for the Friedländer synthesis[7]:

-

Aldol-First Pathway: An initial aldol condensation between the two carbonyl partners, followed by cyclization via imine formation and subsequent dehydration.

-

Schiff Base-First Pathway: Initial formation of a Schiff base (or enamine) between the amine and one carbonyl, followed by an intramolecular aldol-type cyclization and dehydration.

The choice of catalyst (acid or base) can influence the predominant pathway and the overall efficiency of the reaction.[8][10]

Mechanistic Diagram: Friedländer Synthesis

The following diagram illustrates the base-catalyzed synthesis of a thieno[3,2-b]pyridinone derivative from ethyl 3-formylthiophene-2-carboxylate and an N-substituted cyanoacetamide.

Caption: Base-catalyzed Friedländer annulation pathway.

Application Protocol: Synthesis of Ethyl 7-amino-6-cyano-4-methylthieno[3,2-b]pyridine-5-carboxylate

This protocol describes a typical procedure for the Friedländer synthesis using malononitrile and a ketone derivative that would first react to form an enamine, which then reacts with the thiophene aldehyde. A more direct route involves reacting the thiophene aldehyde with an amino-containing active methylene compound.

Materials:

-

Ethyl 3-formylthiophene-2-carboxylate

-

Malononitrile

-

Piperidine (catalyst)

-

Ethanol (solvent)

-

Hydrochloric acid (for neutralization/precipitation)

-

Standard laboratory glassware, heating mantle, magnetic stirrer, and filtration apparatus.

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 3-formylthiophene-2-carboxylate (1.84 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in absolute ethanol (30 mL).

-

Add piperidine (0.1 mL, ~1 mmol) to the mixture.

-

Heat the reaction mixture to reflux (approximately 80°C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

After completion, cool the reaction mixture to room temperature. A solid precipitate may form.

-

If precipitation is significant, cool the flask in an ice bath for 30 minutes to maximize crystal formation.

-

Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol.

-

If no precipitate forms, slowly add water to the reaction mixture until turbidity is observed, then cool in an ice bath to induce crystallization.

-

The crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure thienopyridine derivative.

Process Optimization and Catalyst Selection

The efficiency of the Friedländer synthesis can be highly dependent on the chosen reaction conditions. A variety of catalysts and conditions have been explored to improve yields and reduce reaction times.[11]

| Catalyst/Condition | Reactants | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

| Piperidine | o-aminoaryl ketone + active methylene | Ethanol | 80 | 75-90 | [8] |

| p-Toluenesulfonic acid | o-aminoaryl aldehyde + ketone | Toluene | 110 (reflux) | 80-95 | [7] |

| Iodine (I₂) | o-aminoaryl ketone + ketone | Solvent-free | 120 | 85-98 | [11] |

| Lewis Acids (e.g., Nd(NO₃)₃·6H₂O) | o-aminoaryl aldehyde + ketone | Ethanol | 80 (reflux) | 90-96 | [11] |

| Microwave Irradiation | o-aminoaryl ketone + ketone | Nafion | 140 | 88-94 | [8] |

Alternative Cyclization: Hinsberg Thiophene Synthesis

While the Friedländer synthesis builds onto the thiophene ring, the Hinsberg synthesis is a foundational method for creating the thiophene ring itself.[12] It is not a cyclization reaction using ethyl 3-formylthiophene-2-carboxylate, but rather a method to produce substituted thiophene-dicarboxylates. It involves the base-catalyzed condensation of an α-diketone with diethyl thiodiglycolate.[13]

Reaction Principle and Mechanism

The reaction is understood to proceed via a Stobbe-type condensation mechanism, involving the formation of a γ-lactone intermediate which then undergoes ring-opening and subsequent cyclization/dehydration to form the thiophene ring.[13]

Mechanistic Diagram: Hinsberg Thiophene Synthesis

Caption: Mechanism of the Hinsberg thiophene synthesis.

Experimental and Analytical Workflow

A generalized workflow for the synthesis and characterization of fused heterocycles from ethyl 3-formylthiophene-2-carboxylate is crucial for reproducible and reliable results.

Caption: Standard workflow from reaction setup to final product analysis.

Summary and Outlook

Ethyl 3-formylthiophene-2-carboxylate stands out as a pivotal precursor for constructing medicinally relevant fused heterocyclic systems. The Friedländer annulation, in particular, offers a robust and adaptable method for synthesizing the thieno[3,2-b]pyridine core, which is central to several blockbuster antithrombotic drugs. By understanding the underlying mechanisms and optimizing reaction protocols, researchers can efficiently generate libraries of novel compounds for drug discovery programs. Future work will likely focus on developing asymmetric variations of these cyclizations and exploring greener, more sustainable catalytic systems.

References

-

Ibanez, B., Vilahur, G., & Badimon, J. J. (2006). Pharmacology of thienopyridines: rationale for dual pathway inhibition. European Heart Journal Supplements, 8(suppl_H), H4-H11. [Link]

-

Wikipedia. (n.d.). Thienopyridine. In Wikipedia. Retrieved February 25, 2026. [Link]

-

Hashemzadeh, M., Goldsberry, S., Furukawa, M., Khoynezhad, A., & Movahed, M. R. (2009). ADP receptor-blocker thienopyridines: chemical structures, mode of action and clinical use. A review. Journal of Invasive Cardiology, 21(8), 406-412. [Link]

-

Ibanez, B., Vilahur, G., & Badimon, J. J. (2006). Pharmacology of thienopyridines: Rationale for dual pathway inhibition. Mount Sinai Scholars Portal. [Link]

-

Ghilardi, G., & Verdoia, M. (2011). Thienopyridine-associated drug-drug interactions: pharmacologic mechanisms and clinical relevance. Expert Opinion on Drug Metabolism & Toxicology, 7(10), 1225-1239. [Link]

-

Wikipedia. (n.d.). Friedländer synthesis. In Wikipedia. Retrieved February 25, 2026. [Link]

-

Wikipedia. (n.d.). Gewald reaction. In Wikipedia. Retrieved February 25, 2026. [Link]

-

Semantic Scholar. (n.d.). Hinsberg synthesis of thiophenes. Semantic Scholar. [Link]

-

Li, Y., et al. (2024). Design and synthesis of Thieno[3, 2-b]pyridinone derivatives exhibiting potent activities against Mycobacterium tuberculosis in vivo by targeting Enoyl-ACP reductase. European Journal of Medicinal Chemistry, 279, 116806. [Link]

-

Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. Der Pharma Chemica. [Link]

-

Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. Wiley. [Link]

-

Buchstaller, H. P., et al. (2001). Synthesis of novel 2-aminothiophene-3-carboxylates by variations of the Gewald reaction. Monatshefte für Chemie, 132(2), 279-293. [Link]

-

Semantic Scholar. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]

-

Organic Chemistry Portal. (n.d.). Gewald Reaction. Organic Chemistry Portal. [Link]

-

MDPI. (2024). Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. Molecules, 29(22), 5035. [Link]

-

ResearchGate. (n.d.). Hinsberg synthesis of thiophene derivatives. ResearchGate. [Link]

-

PMC. (n.d.). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. National Center for Biotechnology Information. [Link]

-

ResearchGate. (n.d.). Synthesis of thieno[3,2-b]thiophene derivatives. ResearchGate. [Link]

-

Preprints.org. (2025). Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene. Preprints.org. [Link]

-

Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Organic Chemistry Portal. [Link]

-

ResearchGate. (2025). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues. ResearchGate. [Link]

-

Encyclopedia.pub. (2022). Synthesis of Thienothiophenes. Encyclopedia.pub. [Link]

-

Wikipedia. (n.d.). Hinsberg reaction. In Wikipedia. Retrieved February 25, 2026. [Link]

Sources

- 1. Thienopyridine - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. ADP receptor-blocker thienopyridines: chemical structures, mode of action and clinical use. A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scholars.mssm.edu [scholars.mssm.edu]

- 5. Thienopyridine-associated drug-drug interactions: pharmacologic mechanisms and clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and synthesis of Thieno[3, 2-b]pyridinone derivatives exhibiting potent activities against Mycobacterium tuberculosis in vivo by targeting Enoyl-ACP reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 8. jk-sci.com [jk-sci.com]

- 9. organicreactions.org [organicreactions.org]